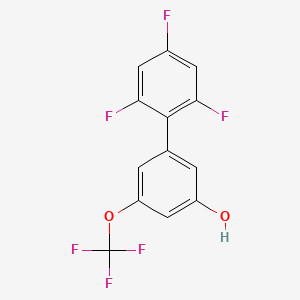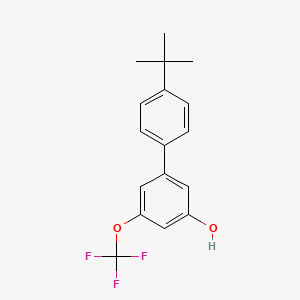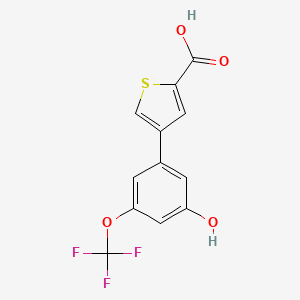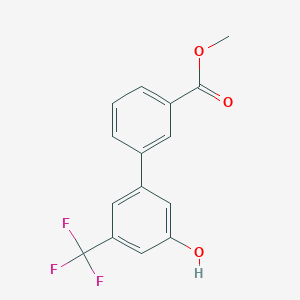![molecular formula C15H12F3NO3 B6384494 5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% CAS No. 1261979-00-3](/img/structure/B6384494.png)
5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% (5-MACP-3-TFMP) is an organic compound that has a wide range of applications in the scientific research field. It is a derivative of phenol and is characterized by its unique trifluoromethyl group attached to the phenol ring. 5-MACP-3-TFMP has been used as a reagent in various organic synthesis reactions, as well as in the development of new drugs and bioactive compounds. This compound has also found use in the biochemical and physiological research fields, due to its ability to interact with a variety of cell receptors. In
Applications De Recherche Scientifique
5-MACP-3-TFMP has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including drugs and bioactive compounds. It has also been used in the biochemical and physiological research fields, due to its ability to interact with a variety of cell receptors. In addition, 5-MACP-3-TFMP has been used in the development of new drugs and bioactive compounds, as well as in the synthesis of a variety of organic compounds.
Mécanisme D'action
The mechanism of action of 5-MACP-3-TFMP is not fully understood. However, it is believed that the compound binds to cell receptors, which triggers a cascade of biochemical and physiological effects. The trifluoromethyl group attached to the phenol ring is believed to play an important role in the binding process, as it increases the affinity of the compound for the cell receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MACP-3-TFMP are not fully understood. However, it is believed that the compound binds to cell receptors, which triggers a cascade of biochemical and physiological effects. These effects include the activation of enzymes and other proteins, the regulation of gene expression, and the modulation of cell signaling pathways. In addition, 5-MACP-3-TFMP has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 5-MACP-3-TFMP for lab experiments is its ability to interact with a variety of cell receptors. This makes it an ideal reagent for the development of new drugs and bioactive compounds. However, the compound is not very stable and can degrade over time if not stored properly. In addition, the compound is not very soluble in water, making it difficult to work with in aqueous solutions.
Orientations Futures
The potential future directions for 5-MACP-3-TFMP are numerous. One potential direction is the development of new drugs and bioactive compounds using the compound as a reagent. Another potential direction is the exploration of the compound's biochemical and physiological effects. In addition, the compound could be used in the development of new synthetic methods for the synthesis of organic compounds. Finally, the compound could be used in the development of new analytical techniques for the detection and quantification of other compounds.
Méthodes De Synthèse
The synthesis of 5-MACP-3-TFMP is a multi-step process involving the reaction of a phenol and an aminocarbonyl compound in the presence of an acid catalyst. The first step involves the conversion of the phenol to an acylated derivative by reacting it with the aminocarbonyl compound in an acid-catalyzed reaction. The second step involves the addition of a trifluoromethyl group to the phenol ring, which is accomplished by reacting the acylated derivative with trifluoromethoxybenzene in the presence of an acid catalyst. The final step involves the purification of the product, which is accomplished by recrystallization and chromatography.
Propriétés
IUPAC Name |
3-[3-hydroxy-5-(trifluoromethoxy)phenyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-19-14(21)10-4-2-3-9(5-10)11-6-12(20)8-13(7-11)22-15(16,17)18/h2-8,20H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFPMKOXNSAEJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686655 |
Source


|
| Record name | 3'-Hydroxy-N-methyl-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol | |
CAS RN |
1261979-00-3 |
Source


|
| Record name | 3'-Hydroxy-N-methyl-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384468.png)

![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384484.png)
![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384488.png)


